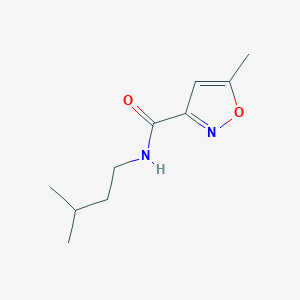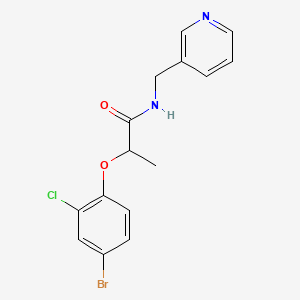![molecular formula C20H19NO8 B4644643 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B4644643.png)
3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid, also known as TMAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMAA is a derivative of acrylic acid and is synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as arthritis. 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid has also been studied for its potential to inhibit cancer cell growth. In agriculture, 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid has been shown to have antifungal properties and has been studied as a potential alternative to chemical fungicides. In material science, 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid has been studied for its potential use in the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that regulates cell growth and differentiation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid has been shown to have several biochemical and physiological effects. In animal studies, 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid has been shown to reduce inflammation and pain. 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid has also been shown to inhibit the growth of cancer cells in vitro. In addition, 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid has been shown to have antifungal properties and has been effective in controlling fungal infections in plants.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid is its versatility in various fields. 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid has potential applications in medicine, agriculture, and material science, making it a valuable compound for research. However, the synthesis of 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid is not fully understood, which can make it challenging to study.
Zukünftige Richtungen
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid. In medicine, 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid could be studied further as a potential treatment for inflammatory diseases and cancer. In agriculture, 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid could be studied as a potential alternative to chemical fungicides. In material science, 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid could be studied for its potential use in the synthesis of novel materials. Additionally, the mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid could be further elucidated to better understand its potential applications.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO8/c1-25-16-8-12(9-17(26-2)18(16)27-3)19(22)21-13(20(23)24)6-11-4-5-14-15(7-11)29-10-28-14/h4-9H,10H2,1-3H3,(H,21,22)(H,23,24)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPOFJWYQABITJ-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4644563.png)
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4644574.png)
![2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-hydroxyethyl)acetamide](/img/structure/B4644597.png)
![1-[(5-methyl-2-furyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4644598.png)
![3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B4644603.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B4644608.png)
![1-[(2-methoxybenzyl)oxy]-3-[4-(pentyloxy)phenyl]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4644615.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-nitrophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4644618.png)
![5-({[3-(dimethylamino)propyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4644632.png)
![3,4-dimethylphenyl 3-[(dimethylamino)sulfonyl]benzoate](/img/structure/B4644650.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenoxyaniline](/img/structure/B4644674.png)

![1-{2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4644687.png)